molecular formula C20H18N4O3 B2999785 Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 457950-91-3

Benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B2999785
CAS RN: 457950-91-3
M. Wt: 362.389
InChI Key: BRQFMHDIRDBTES-UHFFFAOYSA-N
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Description

This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . It is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of such compounds often involves multistep synthetic routes . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed through single-crystal X-ray diffraction analysis . The structure of this compound would likely be determined through similar methods.


Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by IR, 1H NMR, 13C NMR, and HRMS . The same techniques would likely be used to analyze the properties of this compound.

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis of various derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including the compound of interest. For example, Desenko et al. (1996) synthesized derivatives of a new heterocyclic system, namely, 3,7-dihydro-2H-1,2,4-triazolo[1′,5′-a′]pyrimido[4,5-d]-benzo[b]pyran, showcasing the versatility of triazolopyrimidines in generating novel heterocyclic compounds through condensation reactions with aldehydes (Desenko et al., 1996).

Biological Activity and Antioxidant Activity

Gilava et al. (2020) accomplished the potent synthesis of a series of triazolopyrimidine derivatives, including those related to the compound of interest, evaluating their antimicrobial and antioxidant activities. This highlights the potential therapeutic applications of these compounds in treating infections and their role in oxidative stress management (Gilava et al., 2020).

Regioselective Synthesis

Research on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the compound , has shown significant progress. Drev et al. (2014) explored the synthesis of 7-substituted derivatives, revealing insights into the synthetic pathways that can be utilized for the compound of interest, showcasing the chemical versatility and potential for generating targeted molecules for various scientific applications (Drev et al., 2014).

Antituberculous Potential

A study by Titova et al. (2019) on structural analogs of triazolopyrimidines, including ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, demonstrated their potential as antituberculous agents. This research underscores the importance of triazolopyrimidines and their derivatives in the development of new treatments for tuberculosis (Titova et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory responses .

Mode of Action

The compound interacts with its targets by inhibiting ER stress , apoptosis , and the NF-kB inflammatory pathway . This interaction results in significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound affects the ER stress pathway and the NF-kB inflammatory pathway . The inhibition of these pathways leads to a reduction in the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Result of Action

The result of the compound’s action is promising neuroprotective and anti-inflammatory properties . It has been observed to reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests a potential for the development of this compound as a neuroprotective and anti-neuroinflammatory agent .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the synthesis of similar compounds has been found to be facilitated under microwave conditions , suggesting that the reaction environment can significantly impact the formation and stability of the compound . Additionally, the presence of electron-withdrawing groups facilitates the opening of the ring, indicating that the electronic environment can also influence the compound’s action .

properties

IUPAC Name

benzyl 7-(4-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-13-17(19(26)27-11-14-5-3-2-4-6-14)18(15-7-9-16(25)10-8-15)24-20(23-13)21-12-22-24/h2-10,12,18,25H,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQFMHDIRDBTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)O)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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